molecular formula C8H16S B2827372 (1-Methylcyclohexyl)methanethiol CAS No. 1864016-63-6

(1-Methylcyclohexyl)methanethiol

Cat. No.: B2827372
CAS No.: 1864016-63-6
M. Wt: 144.28
InChI Key: OSIDFKWNJKPGDR-UHFFFAOYSA-N
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Description

(1-Methylcyclohexyl)methanethiol: is an organic compound characterized by a cyclohexyl ring with a methyl group attached to the first carbon and a methanethiol group attached to the methylene group. This compound is part of the thiol family, known for their distinctive sulfur-containing functional group, which imparts unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From Methanethiol and Cyclohexylmethyl Halides: One common synthetic route involves the reaction of methanethiol with cyclohexylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the halide ion.

  • Reduction of Cyclohexanone Derivatives: Another method involves the reduction of cyclohexanone derivatives that have been previously functionalized with a thiol group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In industrial settings, the production of This compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Mechanism of Action

Target of Action

(1-Methylcyclohexyl)methanethiol is a complex organic compound that primarily targets the sulfur metabolism in various organisms . The primary target of this compound is the enzyme methanethiol oxidase (MTO), which is responsible for the degradation of methanethiol . MTO is an activity of selenium-binding protein 1 (SELENBP1), which is considered a tumor suppressor and is often downregulated in tumor tissues .

Mode of Action

The compound interacts with its targets by participating in various biochemical reactions. Methanethiol, a related compound, is known to participate in both substitution and elimination reactions

Biochemical Pathways

This compound is involved in the sulfur metabolism pathway . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and/or excretions of cancer patients . Methanethiol is the predominant cancer-associated VSC and has been proposed as a promising biomarker for non-invasive cancer diagnosis .

Pharmacokinetics

Methanethiol is rapidly degraded in the body, primarily through the action of MTO . The bioavailability of this compound would be influenced by factors such as its rate of absorption, distribution, metabolism, and excretion, which are yet to be determined.

Result of Action

It is known that dysregulation of sulfur metabolism, potentially influenced by this compound, is associated with various types of cancer . Elevated levels of methanethiol, a related compound, have been linked to poor clinical outcomes in cancer patients .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other sulfur compounds, pH, temperature, and the presence of specific enzymes can all affect the compound’s reactivity and stability

Chemical Reactions Analysis

(1-Methylcyclohexyl)methanethiol: undergoes various types of chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: Although less common, the compound can undergo reduction reactions under specific conditions.

  • Substitution Reactions: The thiol group can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Alkyl halides, aryl halides, and strong bases

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed under more vigorous oxidation conditions.

  • Substituted Thiols: Resulting from substitution reactions.

Scientific Research Applications

(1-Methylcyclohexyl)methanethiol: has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

  • Methanethiol (Methyl mercaptan)

  • Ethanethiol (Ethyl mercaptan)

  • Benzyl mercaptan

  • Thiophenol

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Properties

IUPAC Name

(1-methylcyclohexyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIDFKWNJKPGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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